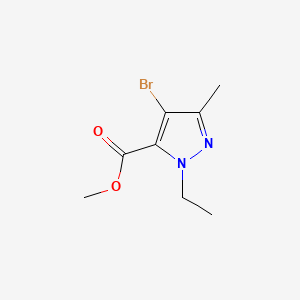
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an arylimidazole derivative . It includes multiple functional groups: aniline, methyl, and imidazole . Hence, the compound is readily available for further functionalization .
Synthesis Analysis
The synthesis of this compound involves the use of a benzoic acid building block, which can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis
The molecular formula of the compound is C12H9F3N2O2 . It has a molecular weight of 270.21 g/mol .Chemical Reactions Analysis
The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass is 270.06161202 g/mol .Wissenschaftliche Forschungsanwendungen
LC-MS/MS Study of Degradation Processes
Nitisinone, a compound related to the specified chemical structure, was studied for its degradation processes using LC-MS/MS. This research aimed to understand the stability of nitisinone under different conditions and its degradation products, contributing to a better understanding of its environmental impact and potential medical applications (Barchańska et al., 2019).
Pharmacological Evaluation and Molecular Docking Studies
Research on novel benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties was conducted. This study showcases the potential of structurally similar compounds to "3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid" in developing alternative therapeutic agents, highlighting the versatility of these chemical frameworks in medicinal chemistry (Raut et al., 2020).
Ionic Liquids Phase Behavior and Applications
A review article focused on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aliphatic and aromatic compounds. This research underlines the significance of these compounds in creating environmentally friendly solvents with tunable properties for diverse applications, from extraction processes to the separation of target molecules from aqueous solutions (Visak et al., 2014).
Antioxidant Capacity Reaction Pathways
The study on ABTS/PP decolorization assays provides insights into the antioxidant capacities of compounds, including those structurally related to "this compound". Understanding these reaction pathways aids in assessing the potential antioxidant properties of new compounds (Ilyasov et al., 2020).
Metals' Influence on Biologically Important Ligands
This review highlights the impact of metals on the electronic systems of biologically significant ligands, including benzoic acid derivatives. It underscores the importance of understanding how metals interact with such ligands, which is crucial for the development of metal-based drugs and for elucidating the mechanisms of metal toxicity (Lewandowski et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-7(10(17)18)4-9(5-8)16-2-1-15-6-16/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPAVXDLOQXCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695272 |
Source


|
| Record name | 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164341-38-2 |
Source


|
| Record name | 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [3-(aminooxy)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl](/img/no-structure.png)
![7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline](/img/structure/B575751.png)
![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)






